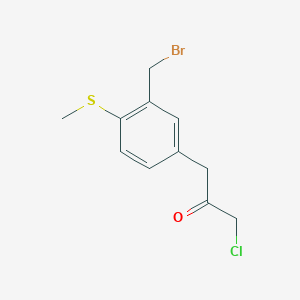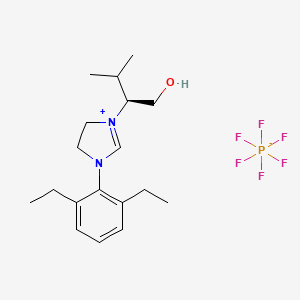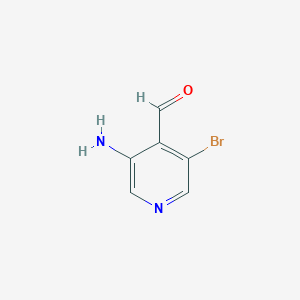
3-Amino-5-bromoisonicotinaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-5-bromoisonicotinaldehyde: is an organic compound with the molecular formula C6H5BrN2O It is a derivative of isonicotinaldehyde, characterized by the presence of an amino group at the third position and a bromine atom at the fifth position on the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-bromoisonicotinaldehyde typically involves the bromination of isonicotinaldehyde followed by the introduction of an amino group. One common method includes the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a solvent like dimethylformamide (DMF). The brominated product is then subjected to an amination reaction using ammonia or an amine source under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include steps for purification, such as recrystallization or chromatography, to obtain high-purity product suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 3-Amino-5-bromoisonicotinaldehyde can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like or in acidic or basic conditions.
Reduction: Reagents such as or .
Substitution: Nucleophiles like or in the presence of a base or catalyst.
Major Products:
- Oxidation products include 3-amino-5-bromoisonicotinic acid .
- Reduction products include 3-amino-5-bromoisonicotinalcohol .
- Substitution products vary depending on the nucleophile used .
Aplicaciones Científicas De Investigación
Chemistry: 3-Amino-5-bromoisonicotinaldehyde is used as an intermediate in the synthesis of various organic compounds, including heterocyclic compounds and pharmaceuticals.
Biology: In biological research, it can be used as a building block for the synthesis of bioactive molecules, including enzyme inhibitors and receptor ligands.
Industry: In the industrial sector, it can be used in the synthesis of specialty chemicals and materials, including dyes and polymers .
Mecanismo De Acción
The mechanism of action of 3-Amino-5-bromoisonicotinaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the amino and bromine groups can influence its binding affinity and specificity towards these targets .
Comparación Con Compuestos Similares
3-Bromoisonicotinaldehyde: Lacks the amino group, making it less versatile in certain synthetic applications.
3-Amino-5-bromopicolinonitrile: Contains a nitrile group instead of an aldehyde, leading to different reactivity and applications.
3-Amino-5-bromobenzotrifluoride: Contains a trifluoromethyl group, which significantly alters its chemical properties and applications
Uniqueness: 3-Amino-5-bromoisonicotinaldehyde is unique due to the combination of the amino and bromine groups on the pyridine ring, which provides a balance of reactivity and stability.
Propiedades
Fórmula molecular |
C6H5BrN2O |
|---|---|
Peso molecular |
201.02 g/mol |
Nombre IUPAC |
3-amino-5-bromopyridine-4-carbaldehyde |
InChI |
InChI=1S/C6H5BrN2O/c7-5-1-9-2-6(8)4(5)3-10/h1-3H,8H2 |
Clave InChI |
BRFPBXWAPZSVSH-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C=N1)Br)C=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


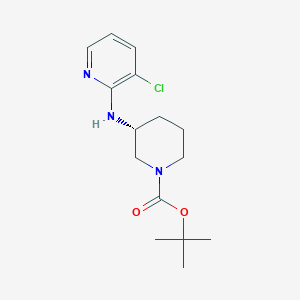
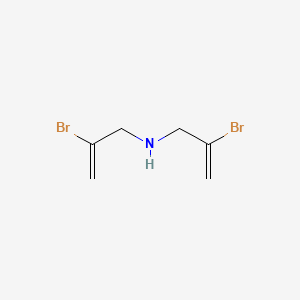
![tert-butyl 3-bromo-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate](/img/structure/B14072358.png)



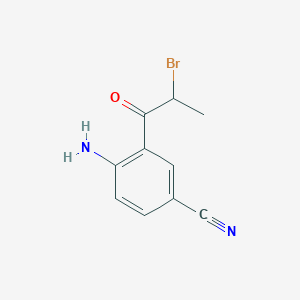
![5-Trifluoromethoxy-1H-pyrrolo[2,3-B]pyridine](/img/structure/B14072370.png)

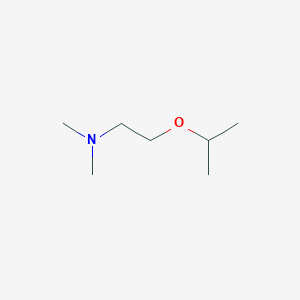
![2-[Methyl(nitroso)amino]acetamide](/img/structure/B14072382.png)
![[3-Chloro-5-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14072384.png)
